6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one
6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one
Brand Name:
Vulcanchem
CAS No.:
162558-26-1
VCID:
VC20921311
InChI:
InChI=1S/C57H86N14O15S/c1-30(2)22-37(62-46(76)28-58)54(83)70-47(32(5)73)57(86)71-20-13-18-43(71)56(85)68-41(27-45(60)75)52(81)63-35(19-21-87-6)49(78)67-40(26-44(59)74)53(82)69-42(29-72)55(84)65-38(23-31(3)4)50(79)66-39(25-34-16-11-8-12-17-34)51(80)64-36(48(61)77)24-33-14-9-7-10-15-33/h7-12,14-17,30-32,35-43,47,72-73H,13,18-29,58H2,1-6H3,(H2,59,74)(H2,60,75)(H2,61,77)(H,62,76)(H,63,81)(H,64,80)(H,65,84)(H,66,79)(H,67,78)(H,68,85)(H,69,82)(H,70,83)/t32-,35+,36+,37+,38+,39+,40+,41+,42+,43+,47+/m1/s1
SMILES:
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CN
Molecular Formula:
C57H86N14O15S
Molecular Weight:
1239.4 g/mol
6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one
CAS No.: 162558-26-1
Cat. No.: VC20921311
Molecular Formula: C57H86N14O15S
Molecular Weight: 1239.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162558-26-1 |
|---|---|
| Molecular Formula | C57H86N14O15S |
| Molecular Weight | 1239.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]butanediamide |
| Standard InChI | InChI=1S/C57H86N14O15S/c1-30(2)22-37(62-46(76)28-58)54(83)70-47(32(5)73)57(86)71-20-13-18-43(71)56(85)68-41(27-45(60)75)52(81)63-35(19-21-87-6)49(78)67-40(26-44(59)74)53(82)69-42(29-72)55(84)65-38(23-31(3)4)50(79)66-39(25-34-16-11-8-12-17-34)51(80)64-36(48(61)77)24-33-14-9-7-10-15-33/h7-12,14-17,30-32,35-43,47,72-73H,13,18-29,58H2,1-6H3,(H2,59,74)(H2,60,75)(H2,61,77)(H,62,76)(H,63,81)(H,64,80)(H,65,84)(H,66,79)(H,67,78)(H,68,85)(H,69,82)(H,70,83)/t32-,35+,36+,37+,38+,39+,40+,41+,42+,43+,47+/m1/s1 |
| Standard InChI Key | ZWZYDTCVHXJJCR-VWCDQEPWSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN)O |
| SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CN |
| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CN |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator